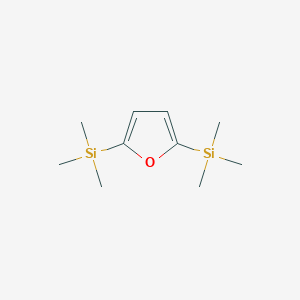

2,5-Bis(trimethylsilyl)furan

Vue d'ensemble

Description

2,5-Bis(trimethylsilyl)furan is an organosilicon compound with the molecular formula C10H20OSi2. It is a derivative of furan, where the hydrogen atoms at positions 2 and 5 are replaced by trimethylsilyl groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,5-Bis(trimethylsilyl)furan can be synthesized through several methods. One common approach involves the reaction of furan with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Bis(trimethylsilyl)furan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan oxides.

Reduction: Reduction reactions can yield silylated furan derivatives.

Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can produce a variety of silylated derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

2,5-Bis(trimethylsilyl)furan has the molecular formula and a molecular weight of approximately 212.44 g/mol. The compound features a furan ring substituted with two trimethylsilyl groups, which enhance its stability and solubility in organic solvents. This modification allows for unique reactivity patterns that are beneficial in synthetic applications .

Organic Synthesis

a. Synthesis of Biobased Polyesters

One of the notable applications of this compound is in the enzymatic synthesis of biobased polyesters. It serves as a rigid diol that resembles aromatic monomers, making it an attractive alternative for producing high-performance polyesters. The incorporation of this compound into polyester formulations can enhance thermal and mechanical properties while maintaining a lower environmental impact due to its renewable origins .

b. Building Block for Complex Molecules

This compound is utilized as a key intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions, such as nucleophilic substitutions and cycloadditions, allows chemists to construct diverse chemical architectures. For example, it can be transformed into various derivatives that are used in pharmaceuticals and agrochemicals .

Catalytic Applications

a. Catalysis in Organic Reactions

The compound has been studied for its potential as a catalyst or catalyst precursor in organic transformations. Its silyl groups can stabilize transition states or intermediates during reactions, thereby increasing reaction rates and selectivity. Research indicates that using this compound in catalytic systems can lead to improved yields in reactions such as hydroformylation and cross-coupling reactions .

Material Science Applications

a. Development of Thermosetting Resins

Research has demonstrated that this compound can be incorporated into thermosetting resins to enhance their thermal properties. When used as a monomer in resin formulations, it contributes to the formation of cross-linked networks that exhibit high glass transition temperatures (Tg) and thermal stability. This application is particularly relevant for creating durable coatings and composite materials .

b. Reactive Diluents in Resins

The compound can also function as a reactive diluent in resin systems, allowing for modifications that improve processability without compromising the final material's performance characteristics. The use of this compound in this context enables the production of resins with tailored viscosity and curing properties .

Table: Summary of Applications and Findings

Mécanisme D'action

The mechanism of action of 2,5-Bis(trimethylsilyl)furan involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl groups. These groups can stabilize reaction intermediates and facilitate the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparaison Avec Des Composés Similaires

2,5-Bis(trimethylsilyl)thiophene: Similar in structure but contains sulfur instead of oxygen.

3,4-Bis(trimethylsilyl)furan: Another silylated furan derivative with different substitution positions.

Uniqueness: 2,5-Bis(trimethylsilyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to other silylated furans, it exhibits different reactivity and stability, making it suitable for specific applications in synthesis and material science .

Activité Biologique

2,5-Bis(trimethylsilyl)furan (BTSF) is an organosilicon compound derived from furan, characterized by the substitution of hydrogen atoms at positions 2 and 5 with trimethylsilyl groups. This modification enhances its chemical stability and reactivity, making it a valuable compound in organic synthesis and potential biological applications. This article explores the biological activity of BTSF, focusing on its mechanisms of action, potential therapeutic uses, and research findings.

- Molecular Formula : C10H20OSi2

- Molecular Weight : 232.43 g/mol

- Structure : The presence of trimethylsilyl groups contributes to the compound's unique properties, including increased lipophilicity and altered reactivity compared to unsubstituted furan.

The biological activity of BTSF is primarily attributed to its ability to participate in various chemical reactions. The trimethylsilyl groups stabilize reaction intermediates, facilitating the formation of new chemical bonds. This property is crucial for its interactions with biological targets.

Key Mechanisms:

- Oxidation : BTSF can undergo oxidation to yield furan oxides, which may exhibit different biological activities.

- Reduction : The compound can be reduced to form various silylated derivatives, potentially enhancing its pharmacological properties.

- Substitution : The trimethylsilyl groups can be replaced by other functional groups, allowing for the design of new bioactive compounds.

Antimicrobial Properties

Research indicates that BTSF and its derivatives possess antimicrobial properties. A study highlighted the potential of silylated furans in combating bacterial infections through their ability to disrupt bacterial cell membranes and inhibit growth.

Anticancer Activity

BTSF has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, compounds derived from BTSF were shown to inhibit tumor growth in vitro by targeting specific oncogenic pathways .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, BTSF was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibitory effects at concentrations as low as 0.5 mg/mL, suggesting a promising avenue for developing new antimicrobial agents.

Study 2: Anticancer Screening

A series of derivatives synthesized from BTSF were evaluated for their cytotoxic effects on various cancer cell lines. One derivative exhibited an IC50 value of 15 µM against breast cancer cells (MCF-7), indicating substantial anticancer activity . Further studies are needed to elucidate the exact mechanisms involved.

Research Findings

Propriétés

IUPAC Name |

trimethyl-(5-trimethylsilylfuran-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20OSi2/c1-12(2,3)9-7-8-10(11-9)13(4,5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTMWEMDOPVALX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(O1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166317 | |

| Record name | 2,5-Bis(trimethylsilyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578-29-6 | |

| Record name | 2,5-Bis(trimethylsilyl)furan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Bis(trimethylsilyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.